Methyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention in the fields of organic chemistry and pharmaceuticals due to its potential biological activities. It is classified as an ester, specifically a methyl ester of a pyrazole compound, which contributes to its reactivity and functionality in various chemical reactions.
Methyl 2-(1H-pyrazol-1-yl)propanoate can be sourced from various chemical suppliers and is categorized under organic compounds with the following identifiers:
This compound falls under the broader classification of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole derivatives with appropriate acylating agents. One common method involves the following steps:
The synthesis often requires careful monitoring through techniques like thin-layer chromatography (TLC) to ensure complete conversion of starting materials to products. Characterization methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure of the synthesized compound.
The molecular structure of methyl 2-(1H-pyrazol-1-yl)propanoate features a pyrazole ring attached to a propanoate moiety. The key structural elements include:
The structural formula can be represented as follows:
Spectroscopic data such as NMR and IR spectra provide insights into the molecular environment of hydrogen atoms and functional groups within the compound. For instance, NMR spectra typically reveal characteristic chemical shifts that correspond to different protons in the molecule.
Methyl 2-(1H-pyrazol-1-yl)propanoate can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for methyl 2-(1H-pyrazol-1-yl)propanoate in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Pyrazole derivatives are often studied for their potential anti-inflammatory, antimicrobial, or anticancer activities.
For instance, some studies have indicated that related pyrazole compounds exhibit significant activity against cancer cell lines, suggesting potential pathways involving inhibition of cell proliferation or induction of apoptosis .
Methyl 2-(1H-pyrazol-1-yl)propanoate exhibits several notable physical properties:
The chemical properties include:
Methyl 2-(1H-pyrazol-1-yl)propanoate has potential applications in various scientific fields:
Pyrazole chemistry originated in 1883 with Ludwig Knorr's seminal synthesis via condensation of phenylhydrazine with ethyl acetoacetate [6]. This established the foundational cyclocondensation methodology that remains relevant today. The early 20th century witnessed the therapeutic application of pyrazolone derivatives like antipyrine (1887) as antipyretics and analgesics, marking the first pharmaceutical use of this scaffold [6]. The 1990s represented a transformative period with the development of celecoxib, a selective COX-2 inhibitor featuring a trifluoromethyl pyrazole moiety that achieved blockbuster status [6]. Contemporary medicinal chemistry leverages pyrazole cores in over 50 clinical candidates (as of 2024), spanning antipsychotics (CDPPB), anti-obesity agents (rimonabant), and antidepressants (fezolamide) [6]. This evolution demonstrates the scaffold's adaptability to diverse therapeutic targets through strategic substitution.
Table 1: Key Milestones in Pyrazole-Based Drug Development | Year | Compound | Therapeutic Application | Significance | |----------|--------------|-----------------------------|------------------| | 1887 | Antipyrine | Antipyretic/analgesic | First therapeutic pyrazolone | | 1999 | Celecoxib | COX-2 inhibitor | Validated target-specific pyrazole design | | 2000s | Rimonabant | CB1 antagonist (anti-obesity) | Demonstrated CNS penetration | | 2020s | CDPPB (clinical) | mGluR5 potentiator (antipsychotic) | Illustrates scaffold versatility |
The pyrazole ring (C₃H₄N₂) is a π-excess aromatic heterocycle with distinctive electronic and steric properties that underpin its pharmacological value [6]. Electrophilic substitutions preferentially occur at position 4 due to electron density distribution, while nucleophilic attacks target positions 3 and 5 [6]. The nitrogen atoms facilitate hydrogen bonding: N1 often acts as hydrogen bond acceptor, while N2 can function as a donor in protonated states . This enables targeted interactions with biological macromolecules—celecoxib exploits this through its sulfonamide group anchoring to COX-2's secondary pocket [6]. The ring tolerates extensive substitution without compromising aromaticity, allowing log P optimization; for instance, trifluoromethyl groups enhance metabolic stability and membrane permeability [4] [6]. Crucially, the 1,2-diazole linkage provides metabolic resistance against oxidative degradation compared to imidazoles, extending half-lives . Methyl 2-(1H-pyrazol-1-yl)propanoate incorporates these features while adding a chiral propanoate side chain for three-dimensional diversity.
This compound (C₇H₁₀N₂O₂, MW 154.17 g/mol) integrates three functionally manipulable elements: (1) the pyrazole ring as a bioisostere for carboxylic acids or amides; (2) an ester group enabling hydrolysis to acids or reduction to alcohols; and (3) a chiral α-carbon permitting stereoselective synthesis [3] [5]. Its 95% purity and commercial availability as a viscous liquid facilitate synthetic accessibility [3]. The methyl propanoate chain acts as a linchpin for structural diversification—unlike simpler pyrazole carboxylates, the methylene spacer provides conformational flexibility critical for receptor complementarity [5]. This is evidenced in analogs like ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, where the propanoate linker enables optimal positioning of the methylamino pharmacophore for biological activity [4]. Additionally, the compound serves as a precursor to pharmaceutically relevant molecules such as methyl (R)-2-hydroxy-3-(1H-pyrazol-1-yl)propanoate, demonstrating its utility in generating stereochemically defined building blocks [3].
Table 2: Molecular Properties of Methyl 2-(1H-Pyrazol-1-yl)propanoate | Property | Value | Significance | |--------------|-----------|------------------| | Molecular Formula | C₇H₁₀N₂O₂ | Balanced heteroatom content | | Molecular Weight | 154.17 g/mol | Favorable for fragment-based design | | Hydrogen Bond Acceptors | 2 (ester O, pyrazole N) | Enables target interactions | | Hydrogen Bond Donors | 0 | Enhances membrane permeability | | Chiral Centers | 1 (α-carbon) | Allows stereoselective applications | | Ester Group | Methyl propanoate | Enables versatile derivatization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1